molecular formula C73H100N20O19S2 B10846337 Ac-I[CV(1Nal)QDWGAHRC]T

Ac-I[CV(1Nal)QDWGAHRC]T

Cat. No.: B10846337
M. Wt: 1625.8 g/mol
InChI Key: ACANXZYPSQGZJT-UZUHPOSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-I[CV(1Nal)QDWGAHRC]T is a cyclic 13-residue compstatin analog designed to inhibit the complement system by targeting complement component C2. It belongs to a class of peptides engineered to optimize binding affinity, solubility, and therapeutic efficacy. The peptide features a 1-naphthylalanine (1Nal) substitution at position 4, replacing the native valine or modified residues (e.g., 1-methyltryptophan, 5-fluorotryptophan) found in earlier analogs.

Compstatin analogs like this compound are critical in treating complement-mediated disorders, including age-related macular degeneration (AMD) and inflammatory conditions. Their mechanism involves binding to C3, preventing its cleavage into C3a and C3b, thereby blocking downstream inflammatory and lytic pathways .

Properties

Molecular Formula

C73H100N20O19S2

Molecular Weight

1625.8 g/mol

IUPAC Name

(2S,3R)-2-[[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-(naphthalen-1-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C73H100N20O19S2/c1-8-36(4)59(83-39(7)95)71(110)91-54-33-114-113-32-53(69(108)93-60(38(6)94)72(111)112)90-63(102)47(21-14-24-78-73(75)76)84-66(105)51(27-43-30-77-34-81-43)86-61(100)37(5)82-56(97)31-80-62(101)49(26-42-29-79-46-20-12-11-19-45(42)46)87-67(106)52(28-57(98)99)88-64(103)48(22-23-55(74)96)85-65(104)50(89-70(109)58(35(2)3)92-68(54)107)25-41-17-13-16-40-15-9-10-18-44(40)41/h9-13,15-20,29-30,34-38,47-54,58-60,79,94H,8,14,21-28,31-33H2,1-7H3,(H2,74,96)(H,77,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,75,76,78)/t36-,37-,38+,47-,48-,49-,50-,51+,52+,53-,54-,58-,59-,60-/m0/s1

InChI Key

ACANXZYPSQGZJT-UZUHPOSNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC=CC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC=CC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-I[CV(1Nal)QDWGAHRC]T involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ac-I[CV(1Nal)QDWGAHRC]T primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residues in its sequence .

Common Reagents and Conditions

    Peptide Bond Formation: DIC, HOBt, TFA

    Oxidation: Hydrogen peroxide (H₂O₂)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Major Products Formed

The major products formed from these reactions include the desired peptide this compound and its oxidized or reduced forms, depending on the reaction conditions .

Mechanism of Action

Ac-I[CV(1Nal)QDWGAHRC]T exerts its effects by binding to complement component C3, thereby inhibiting its activation. This inhibition prevents the downstream effects of complement activation, such as inflammation and cell lysis. The peptide interacts with specific sites on C3, blocking its cleavage and subsequent activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Ac-I[CV(1Nal)QDWGAHRC]T with key compstatin analogs, highlighting sequence variations, solubility, and inhibitory activity:

Compound Sequence Substitution at Position 4 IC50 (µM) Solubility Key Findings
Parent Compstatin Ac-I[CVVQDWGHHRC]T-NH2 Valine (V) 0.47 Low Original compstatin with moderate potency; limited solubility
W4/A9 Variant Ac-I[CVWQDWGAHRC]T-NH2 Tryptophan (W) 0.11 Moderate 45-fold higher activity than parent; improved binding via aromatic substitution
1MeW Analog Ac-I[CV(1MeW)QDWGAHRC]T 1-methyltryptophan (1MeW) N/A Low Used in experimental models of inflammation; aggregation-prone in aqueous solutions
Peptide VI (RSI-modified) Ac-RSI[CV(meW)QDWGAHRC]T-NH2 1MeW + polar N-terminal dipeptide N/A High Solubility enhanced via N-terminal polar residues; retained potency in RPE assays
This compound This compound 1-naphthylalanine (1Nal) 0.08* High Predicted 16-fold activity improvement over parent; 1Nal enhances hydrophobicity and solubility

Key Comparative Insights:

Substitution at Position 4 :

  • Parent Compstatin (Valine) : Low potency (IC50 = 0.47 µM) due to weak hydrophobic interactions.
  • Tryptophan (W) or 1MeW Substitution : Enhances binding via aromatic stacking (IC50 = 0.11 µM for W4/A9) but reduces solubility .
  • 1Nal Substitution : Combines a larger aromatic surface area with improved solubility, likely due to reduced aggregation propensity compared to 1MeW .

Solubility Optimization :

  • Polar dipeptides (e.g., RSI) at the N-terminus in Peptide VI significantly improved solubility without compromising activity .
  • 1Nal’s naphthyl group may disrupt peptide aggregation, mirroring strategies used in Peptide VI while avoiding additional N-terminal modifications .

Therapeutic Potential: this compound is a candidate for AMD and inflammatory diseases, where solubility and sustained activity are critical. Its design addresses limitations of earlier analogs like Ac-I[CV(1MeW)QDWGAHRC]T, which showed clinical promise but required formulation adjustments for aggregation .

Research Findings and Validation

  • Experimental Validation : While direct data for this compound is sparse, analogs like Ac-I[CVWQDWGAHRC]T-NH2 (IC50 = 0.11 µM) and solubility-optimized Peptide VI validate the strategy of residue-specific substitutions .
  • Clinical Relevance : The 1Nal variant’s improved solubility profile aligns with trends in compstatin redesign for ocular therapeutics, where aqueous stability is paramount .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.